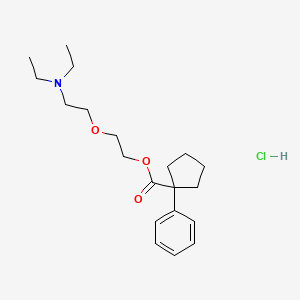
Pentoxyverine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentoxyverine hydrochloride is a useful research compound. Its molecular formula is C20H32ClNO3 and its molecular weight is 369.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pharmacological Properties
Pentoxyverine hydrochloride exhibits several pharmacological characteristics that contribute to its therapeutic efficacy:
- Cough Suppression : It acts as a centrally-acting cough suppressant, selectively targeting the cough center in the central nervous system. This mechanism allows it to alleviate symptoms of non-productive cough without the sedative effects commonly associated with opioid medications like codeine .
- Anticholinergic Effects : The compound has mild anticholinergic properties, which inhibit the activity of acetylcholine. This action can help reduce mucus secretion and bronchoconstriction, making it beneficial for patients with respiratory conditions .
- Local Anesthetic Properties : Pentoxyverine has been shown to possess local anesthetic effects on mucous membranes, potentially alleviating irritation in the airways that triggers coughing .
Clinical Applications
The primary clinical applications of this compound include:
- Treatment of Cough : It is commonly prescribed for dry cough associated with conditions such as:
- Pediatric Use : Studies suggest that pentoxyverine may be more effective in children compared to adults, making it a preferred choice for treating pediatric cough .
Case Study: Pentoxyverine Poisoning
A notable case involved a four-week-old infant who developed acute respiratory failure after being breastfed by a mother using pentoxyverine-containing cough drops. The study highlighted the drug's transfer into breast milk and its adverse effects on infants, emphasizing the need for caution in lactating women .
Animal Studies on Efficacy
Research has demonstrated that pentoxyverine effectively inhibited citric-acid-induced cough in guinea pigs, supporting its use as an antitussive agent in clinical settings . However, clinical trials assessing its efficacy in humans remain limited and often poorly designed, leading to calls for more rigorous studies to validate its effectiveness .
Safety and Contraindications
While pentoxyverine is generally considered safe, certain precautions must be observed:
- Contraindications : It is contraindicated in patients with bronchial asthma, angle-closure glaucoma, and significant respiratory insufficiency.
- Side Effects : Common side effects include drowsiness, gastrointestinal disturbances, and allergic reactions. Overdosage can lead to severe anticholinergic effects such as tachycardia and urinary retention .
Propriétés
Numéro CAS |
1045-21-2 |
|---|---|
Formule moléculaire |
C20H32ClNO3 |
Poids moléculaire |
369.9 g/mol |
Nom IUPAC |
2-[2-(diethylamino)ethoxy]ethyl 1-phenylcyclopentane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C20H31NO3.ClH/c1-3-21(4-2)14-15-23-16-17-24-19(22)20(12-8-9-13-20)18-10-6-5-7-11-18;/h5-7,10-11H,3-4,8-9,12-17H2,1-2H3;1H |
Clé InChI |
BNWCIGQOBYVGFR-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCOCCOC(=O)C1(CCCC1)C2=CC=CC=C2.Cl |
SMILES canonique |
CCN(CC)CCOCCOC(=O)C1(CCCC1)C2=CC=CC=C2.Cl |
Key on ui other cas no. |
1045-21-2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















